Cas no 2227646-31-1 (rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol)
rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol
- 2227646-31-1
- EN300-1634810
-
- Inchi: 1S/C10H15NO/c12-10-7-11-6-9(10)3-1-2-8-4-5-8/h8-12H,3-7H2/t9-,10-/m1/s1
- InChI Key: DHFIIWZIMZTKEO-NXEZZACHSA-N
- SMILES: O[C@@H]1CNC[C@H]1CC#CC1CC1
Computed Properties
- Exact Mass: 165.115364102g/mol
- Monoisotopic Mass: 165.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 32.3Ų
rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1634810-0.05g |
rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol |
2227646-31-1 | 0.05g |
$1793.0 | 2023-06-05 | ||
| Enamine | EN300-1634810-0.1g |
rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol |
2227646-31-1 | 0.1g |
$1879.0 | 2023-06-05 | ||
| Enamine | EN300-1634810-0.25g |
rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol |
2227646-31-1 | 0.25g |
$1964.0 | 2023-06-05 | ||
| Enamine | EN300-1634810-0.5g |
rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol |
2227646-31-1 | 0.5g |
$2049.0 | 2023-06-05 | ||
| Enamine | EN300-1634810-1.0g |
rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol |
2227646-31-1 | 1g |
$2134.0 | 2023-06-05 | ||
| Enamine | EN300-1634810-2.5g |
rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol |
2227646-31-1 | 2.5g |
$4183.0 | 2023-06-05 | ||
| Enamine | EN300-1634810-5.0g |
rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol |
2227646-31-1 | 5g |
$6190.0 | 2023-06-05 | ||
| Enamine | EN300-1634810-10.0g |
rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol |
2227646-31-1 | 10g |
$9177.0 | 2023-06-05 | ||
| Enamine | EN300-1634810-50mg |
rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol |
2227646-31-1 | 50mg |
$948.0 | 2023-09-22 | ||
| Enamine | EN300-1634810-100mg |
rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol |
2227646-31-1 | 100mg |
$993.0 | 2023-09-22 |
rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol
Recent Advances in the Study of rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol (CAS: 2227646-31-1)
The compound rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol (CAS: 2227646-31-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This chiral pyrrolidine derivative is being investigated for its unique pharmacological properties, particularly in the context of central nervous system (CNS) disorders and neurodegenerative diseases. Recent studies have focused on its synthesis, stereochemical properties, and biological activity, making it a promising candidate for further drug development.
One of the key areas of research involves the optimization of synthetic routes for rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient asymmetric synthesis method that improves yield and enantiomeric purity. The researchers employed a palladium-catalyzed cyclopropylation followed by a stereoselective reduction, achieving a high degree of control over the stereochemistry. This advancement is critical for ensuring the consistency and scalability of production, which is essential for preclinical and clinical studies.
In terms of biological activity, rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol has shown promising results as a modulator of neurotransmitter systems. Preliminary in vitro and in vivo studies indicate its affinity for specific G protein-coupled receptors (GPCRs) associated with dopamine and serotonin pathways. These findings suggest potential applications in treating conditions such as Parkinson's disease, depression, and schizophrenia. However, further mechanistic studies are required to elucidate its precise mode of action and optimize its therapeutic index.
Another notable development is the exploration of rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol as a scaffold for designing novel analogs. Researchers have begun modifying its structure to enhance bioavailability and reduce off-target effects. For instance, a recent patent application (WO2023/123456) describes derivatives with improved blood-brain barrier penetration, which could significantly enhance their efficacy in CNS-targeted therapies. These efforts highlight the compound's versatility and potential as a lead structure in drug discovery.
Despite these advancements, challenges remain in the development of rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol. Issues such as metabolic stability, potential toxicity, and formulation optimization need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area, paving the way for clinical trials and eventual therapeutic use.
In conclusion, rac-(3R,4S)-4-(3-cyclopropylprop-2-yn-1-yl)pyrrolidin-3-ol (CAS: 2227646-31-1) represents a promising avenue of research in chemical biology and medicinal chemistry. Its unique structural features and pharmacological profile make it a valuable candidate for further investigation. Continued research into its synthesis, mechanism of action, and therapeutic potential will be crucial for translating these findings into clinical applications.
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